2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole is a versatile chemical compound utilized in diverse scientific research. Its unique properties enable advancements in drug development, materials science, and catalysis.
Scientific Research Applications
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug development.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in materials science and catalysis, contributing to the development of new materials and industrial processes.
Safety and Hazards
Preparation Methods
The synthesis of 2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of catalytic amounts of bismuth nitrate pentahydrate to produce the corresponding pyrroles with excellent yield .
Chemical Reactions Analysis
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the pyrrole ring.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific structure and properties. Similar compounds include other pyrrole derivatives, which also exhibit diverse biological activities and are used in various applications. the specific substituents on this compound confer unique properties that differentiate it from other pyrrole derivatives .
Properties
IUPAC Name |
5-benzyl-2-methyl-4-pentan-3-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-4-16(5-2)19-18-14-20(3)12-17(18)13-21(19)11-15-9-7-6-8-10-15/h6-10,16-19H,4-5,11-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDSPHLMHJTPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1C2CN(CC2CN1CC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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